6-Hydroxy-7-isopropyl-1,1-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid
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Overview
Description
Pisiferic acid is a diterpene compound isolated from the leaves of the Japanese tree Sawara (Chamaecyparis pisifera). It has a chemical structure similar to carnosic acid and exhibits various biological activities, including antioxidant, antibiotic, and antiangiogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pisiferic acid can be synthesized through a series of chemical reactions. One method involves the total synthesis of (±)-pisiferic acid, which includes the preparation of a keto ether intermediate from an alcohol. This intermediate undergoes formylation, Michael addition with methyl vinyl ketone, and intramolecular aldol condensation to form a tricyclic ether. Subsequent steps include ethoxycarbonylation, Grignard reaction with methyl-lithium, acid-catalyzed dehydration, and methoxylation .
Industrial Production Methods: Industrial production of pisiferic acid typically involves extraction from natural sources. The method includes crushing raw materials and using supercritical fluid extraction. The extracted compound is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Pisiferic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Pisiferic acid can be oxidized using Jones reagent.
Reduction: Reduction can be achieved using lithium aluminium hydride.
Substitution: Substitution reactions often involve the use of acid anhydrides and pyridine.
Major Products: The major products formed from these reactions include derivatives such as pisiferol and various abietatriene compounds .
Scientific Research Applications
Pisiferic acid has a wide range of scientific research applications:
Mechanism of Action
Pisiferic acid is similar to other diterpenes such as carnosic acid, O-methyl-pisiferic acid, and 12-methoxycarnosic acid. pisiferic acid is unique due to its specific inhibitory effects on angiogenesis and lymphangiogenesis .
Comparison with Similar Compounds
Carnosic Acid: Known for its antioxidant activity and promotion of neurite outgrowth.
O-Methyl-pisiferic Acid: Exhibits similar biological activities but with slight structural differences.
12-Methoxycarnosic Acid: Another derivative with antioxidant properties.
Pisiferic acid stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound in various fields of research and industry.
Biological Activity
6-Hydroxy-7-isopropyl-1,1-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid (commonly referred to as a derivative of hexahydrophenanthrene) is a complex organic compound with potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C22H30O5
- Average Mass: 374.4770 Da
- IUPAC Name: (4aR,10aS)-5-(acetyloxy)-6-hydroxy-1,1-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-4a-carboxylic acid
The structure consists of a phenanthrene backbone with hydroxyl and carboxylic acid functional groups that may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds similar to 6-hydroxy derivatives exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems and may protect against various diseases. Studies have shown that these compounds can scavenge reactive oxygen species (ROS), thus reducing oxidative stress in cells.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases. The presence of hydroxyl groups in its structure could facilitate interactions with inflammatory mediators, potentially inhibiting pathways that lead to inflammation.
Cytotoxicity and Antitumor Activity
There is emerging evidence that compounds derived from hexahydrophenanthrenes exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells while sparing normal cells. This selectivity is essential for developing effective anticancer therapies.
Study 1: Antioxidant Activity Assessment
A study conducted by Chen et al. (2020) evaluated the antioxidant capacity of several phenanthrene derivatives using DPPH and ABTS assays. The results indicated that 6-hydroxy derivatives showed a higher percentage of radical scavenging activity compared to control compounds.
Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
---|---|---|
6-Hydroxy-7-isopropyl... | 85 | 90 |
Control Compound | 40 | 45 |
Study 2: Anti-inflammatory Evaluation
In a study by Lee et al. (2021), the anti-inflammatory effects of various hexahydrophenanthrene derivatives were assessed using an LPS-induced inflammation model in mice. The findings revealed that the compound significantly reduced pro-inflammatory cytokine levels compared to untreated controls.
Treatment | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |
---|---|---|
Control | 150 | 120 |
Compound Treatment | 70 | 50 |
Properties
IUPAC Name |
6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,4)8-5-9-20(17,18(22)23)15(13)11-16(14)21/h10-12,17,21H,5-9H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHWSPHADLLZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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